Cas no 1805929-03-6 (4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine)

4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine is a versatile pyridine derivative with a reactive chloromethyl group and a difluoromethyl substituent, making it a valuable intermediate in organic synthesis and agrochemical applications. The presence of both amino and cyano functionalities enhances its utility in constructing heterocyclic frameworks, while the difluoromethyl group contributes to potential bioactivity. Its chloromethyl moiety allows for further functionalization, enabling the development of tailored compounds for pharmaceutical or crop protection research. This compound's structural features make it particularly useful for derivatization in medicinal chemistry and the synthesis of fluorinated analogs, offering opportunities for enhanced physicochemical properties.
4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine structure
1805929-03-6 structure
商品名:4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine
CAS番号:1805929-03-6
MF:C8H6ClF2N3
メガワット:217.603147029877
CID:4853271

4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine
    • インチ: 1S/C8H6ClF2N3/c9-2-4-1-5(13)7(8(10)11)6(3-12)14-4/h1,8H,2H2,(H2,13,14)
    • InChIKey: APOHASPZVQJVOM-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(C(C(F)F)=C(C#N)N=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 62.7

4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029069863-1g
4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine
1805929-03-6 97%
1g
$1,519.80 2022-04-01

4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine 関連文献

4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridineに関する追加情報

Introduction to 4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine (CAS No. 1805929-03-6)

4-Amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1805929-03-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine, particularly the presence of multiple functional groups such as amino, chloromethyl, cyano, and difluoromethyl substituents, make it a versatile scaffold for designing novel bioactive molecules.

The amino group at the 4-position contributes to the compound's reactivity and potential for further functionalization, enabling the formation of amide, urea, or sulfonamide derivatives. These derivatives have been extensively explored in the development of therapeutic agents targeting various diseases, including inflammatory disorders and infectious diseases. The chloromethyl moiety at the 6-position introduces a reactive site for nucleophilic substitution reactions, facilitating the introduction of additional pharmacophores or linking groups. This feature is particularly valuable in constructing complex molecular architectures required for high-affinity binding to biological targets.

The cyano group at the 2-position adds another layer of reactivity, allowing for transformations such as reduction to an amine or hydrolysis to a carboxylic acid. These transformations can be exploited to generate analogs with modified pharmacokinetic properties or altered binding profiles. Furthermore, the difluoromethyl group at the 3-position is a well-documented pharmacophore that enhances metabolic stability and binding affinity in many drug candidates. Its presence in 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine suggests that this compound may exhibit favorable pharmacokinetic properties and robust biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine with greater accuracy. Studies have shown that this compound exhibits potential as an inhibitor of various enzymes and receptors implicated in human diseases. For instance, preliminary computational studies suggest that it may interact with enzymes involved in metabolic pathways relevant to cancer and inflammation. These findings align with the growing interest in developing small-molecule inhibitors that modulate key biological processes underlying these diseases.

In addition to its potential as a lead compound for drug discovery, 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine has been explored as a building block for more complex molecules. Its structural versatility allows for the synthesis of libraries of derivatives through combinatorial chemistry approaches. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying novel bioactive compounds. The ability to rapidly generate and evaluate large numbers of derivatives has significantly accelerated the drug discovery process in recent years.

The synthesis of 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic steps include nucleophilic substitution reactions, cyclization processes, and protection-deprotection strategies to introduce and manipulate functional groups effectively. The use of advanced synthetic techniques ensures high yields and purity, which are critical for subsequent biological evaluation.

Biological evaluation of 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine has revealed promising activities in preclinical models. In vitro assays have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Furthermore, preliminary animal studies suggest that it may exhibit anti-inflammatory effects comparable to existing therapeutic agents. These findings underscore the potential of this compound as a lead candidate for further development into a novel drug.

The integration of modern technologies such as artificial intelligence (AI) and machine learning (ML) has further enhanced the exploration of 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine's therapeutic potential. AI-driven virtual screening methods allow researchers to predict interactions between this compound and target proteins with remarkable precision. These predictions guide experimental efforts by prioritizing compounds most likely to exhibit desired biological activities, thereby reducing the time and cost associated with traditional screening approaches.

The future prospects for 4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine are promising, with ongoing research focused on optimizing its pharmacological properties through structure-based drug design principles. By leveraging insights from structural biology and computational modeling, scientists aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, explorations into its mechanism of action will provide valuable insights into its therapeutic effects and potential side effects.

In conclusion,4-amino-6-(chloromethyl)-2-cyano-3-(difluoromethyl)pyridine (CAS No. 1805929-03-6) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and diverse biological activities. Its multifunctional nature makes it an attractive scaffold for designing novel therapeutic agents targeting various human diseases. With continued research and development, this compound holds great promise for improving patient outcomes through innovative drug therapies.

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